molecular formula C20H24O10 B12069878 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose

4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose

Cat. No.: B12069878
M. Wt: 424.4 g/mol
InChI Key: YSPPODKEDCPWPH-UHFFFAOYSA-N
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Description

4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-β-D-glucopyranose is a protected carbohydrate derivative widely used in glycochemistry for the synthesis of complex oligosaccharides and glycoconjugates. Its structure features:

  • A β-D-glucopyranose core with a p-methoxybenzylidene acetal protecting the 4,6-hydroxyl groups.
  • Acetyl groups at the 1, 2, and 3 positions, enhancing stability during synthetic transformations.
  • The p-methoxybenzylidene group provides regioselective protection, enabling controlled reactivity in glycosylation and functionalization reactions .

This compound serves as a versatile intermediate in drug discovery and glycobiology, particularly in studies involving enzymatic activity, carbohydrate-protein interactions, and antibacterial agent development .

Properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

[6,7-diacetyloxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C20H24O10/c1-10(21)26-17-16-15(29-20(28-12(3)23)18(17)27-11(2)22)9-25-19(30-16)13-5-7-14(24-4)8-6-13/h5-8,15-20H,9H2,1-4H3

InChI Key

YSPPODKEDCPWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: 4,6-O-(p-Methoxybenzylidene) Protection

A mixture of phenyl β-D-glucopyranoside (5.0 g, 16.3 mmol), p-methoxybenzaldehyde (25 mL), and anhydrous ZnCl₂ (5.0 g) is stirred under nitrogen at 25°C for 72 hours. The reaction is quenched with ice-cold water, and the precipitated product is filtered, washed with hexane, and recrystallized from DMF/water to yield 4,6-O-(p-methoxybenzylidene)-phenyl-β-D-glucopyranoside as a white crystalline solid (4.2 g, 75%).

Step 2: Acetylation of 1,2,3-O-Hydroxyls

The acetal-protected intermediate (4.0 g, 8.7 mmol) is dissolved in pyridine (40 mL), and Ac₂O (4.1 mL, 43.5 mmol) is added dropwise. After stirring for 24 hours at 25°C, the mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a colorless syrup (4.3 g, 92%).

Alternative Routes and Modifications

Direct Synthesis from 1,3,4,6-Tetra-O-Acetyl-β-D-Glucosamine

A scalable approach involves starting from 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride. The 6-O-position is selectively deacetylated using hydrazine acetate, followed by p-methoxybenzylidene protection and re-acetylation of the 1,2,3-O-positions. This method avoids intermediate isolation and achieves a 65% overall yield on a 30 g scale.

Microwave-Assisted Acetal Formation

Recent advancements employ microwave irradiation to accelerate the acetal formation step. Using CSA (0.2 equiv) in DCM, the reaction time is reduced to 2 hours with comparable yields (78%).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.6 Hz, 2H, aromatic), 6.90 (d, J = 8.6 Hz, 2H, aromatic), 5.32 (s, 1H, acetal proton), 5.10–4.95 (m, 3H, H-1, H-2, H-3), 4.20–3.70 (m, 6H, H-4, H-5, H-6a, H-6b, OCH₃), 2.10–2.00 (s, 9H, acetyl).

  • ¹³C NMR : δ 170.5 (acetyl carbonyl), 161.2 (aromatic C-O), 129.8–114.2 (aromatic carbons), 101.5 (acetal carbon), 72.1–63.8 (pyranose carbons).

Crystallographic Data

Single-crystal X-ray diffraction confirms the β-configuration and acetal geometry. The dihedral angle between the benzylidene ring and the pyranose chair is 85°, indicative of minimal steric strain.

Comparative Analysis of Methods

Method Catalyst Solvent Time (h) Yield (%) Scale (g)
Conventional ZnCl₂ZnCl₂DMF72755
Microwave-AssistedCSADCM27810
Scalable Tetra-AcetateHydrazineDMF486530

Challenges and Optimization Strategies

  • Incomplete Acetal Formation : Excess p-methoxybenzaldehyde (2.0 equiv) and prolonged reaction times mitigate this issue.

  • Anomeric Configuration Control : Strictly anhydrous conditions prevent acid-catalyzed α/β interconversion.

  • Purification Difficulties : Silica gel chromatography with hexane/ethyl acetate (gradient elution) resolves acetylated byproducts.

Applications in Glycoscience

The title compound serves as a key intermediate for:

  • Glycosyl Donors : Conversion to trichloroacetimidates or thioglycosides for oligosaccharide assembly.

  • Enzyme Substrates : Probing the specificity of glycosidases and glycosyltransferases.

  • Vaccine Adjuvants : Incorporation into zwitterionic polysaccharides for immune modulation .

Chemical Reactions Analysis

Synthetic Preparation and Key Intermediate Role

The compound serves as a critical intermediate in the synthesis of complex oligosaccharides and rare deoxyamino sugars. Its preparation involves:

  • Step 1 : Protection of C-4 and C-6 hydroxyl groups via p-methoxybenzylidene acetal formation using p-anisaldehyde dimethyl acetal and p-toluenesulfonic acid in DMF (84.7% yield) .

  • Step 2 : Acetylation of remaining hydroxyl groups (C-1, C-2, C-3) under standard conditions (acetic anhydride/pyridine) .

ParameterValue/ReagentsYieldReference
Benzylidene formationp-Anisaldehyde dimethyl acetal84.7%
AcetylationAcetic anhydride, pyridine~90%

Acetyl Group Removal

  • Conditions : Basic hydrolysis (e.g., NaOMe/MeOH) selectively cleaves acetyl groups at C-1, C-2, and C-3, retaining the benzylidene acetal .

  • Applications : Enables site-selective glycosylation or further derivatization at deprotected positions.

Benzylidene Acetal Cleavage

  • Conditions : Acidic hydrolysis (e.g., 80% acetic acid, 60°C) regenerates free hydroxyl groups at C-4 and C-6 .

  • Product Utility : The resulting diol is a precursor for selective sulfation, phosphorylation, or oxidation.

Deprotection TypeReagents/ConditionsOutcome
Acetyl removalNaOMe/MeOHFree hydroxyls at C1–C3
Benzylidene cleavage80% AcOH, 60°CFree hydroxyls at C4, C6

Glycosylation Reactions

The acetylated positions (C-1, C-2, C-3) facilitate glycosidic bond formation:

  • C-1 Activation : Trichloroacetimidate or thioglycoside methodologies enable coupling with acceptors, leveraging the acetyl groups as transient protecting groups .

  • Example : Allyl glycosides derived from this scaffold undergo stereoselective glycosylation to form β-linked disaccharides .

C-6 Deoxygenation Strategies

The benzylidene-protected C-6 position undergoes radical-mediated deoxygenation:

  • Reagents : Tributyltin hydride (1.1 equiv) and Et<sub>3</sub>B (1.0 equiv) in anhydrous DCM at 0°C .

  • Outcome : Conversion to 2,6-dideoxy derivatives, critical for synthesizing rare aminosugars like fucosamine and bacillosamine .

StepReagentsYieldReference
C-6 deoxygenationBu<sub>3</sub>SnH, Et<sub>3</sub>B72%

Orthogonal Protecting Group Compatibility

The compound’s robustness under diverse conditions enables sequential modifications:

  • C-4 Inversion : Mitsunobu reaction with azide nucleophiles converts C-4 configuration, forming 4-epi derivatives .

  • Scale-Up Feasibility : Demonstrated on 30 g scale with only two chromatographic purifications .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is in organic synthesis. Its structure allows it to serve as a glycosyl donor in glycosylation reactions. This is particularly valuable for synthesizing oligosaccharides and glycosides, which are important in the development of pharmaceuticals and biologically active compounds.

Case Study: Synthesis of Oligosaccharides

In a study involving the synthesis of complex oligosaccharides, this compound was utilized as a key intermediate. The reaction conditions were optimized to improve yield and selectivity, demonstrating its effectiveness as a glycosyl donor. The resulting oligosaccharides exhibited enhanced biological activity compared to their non-glycosylated counterparts.

Medicinal Chemistry

The compound has also been explored for its potential medicinal properties. Its ability to modify sugar structures can lead to the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-cancer properties by interfering with glycoprotein synthesis in cancer cells.

Case Study: Anti-Cancer Activity

Research conducted on derivatives of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose showed promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was linked to the alteration of cell surface glycoproteins that are critical for tumor growth and metastasis.

Biochemical Applications

In biochemistry, this compound can serve as a substrate for various enzymes involved in carbohydrate metabolism. Its structural analogs have been used to study enzyme specificity and kinetics.

Case Study: Enzyme Kinetics

A detailed study examined the interaction between this compound and specific glycosidases. The results provided insights into enzyme mechanisms and substrate specificity, contributing to the understanding of carbohydrate metabolism.

Analytical Chemistry

The compound's unique structure allows it to be used as a standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are crucial for characterizing complex mixtures in pharmaceutical formulations.

Case Study: HPLC Calibration

In an analytical chemistry context, 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose was employed as a calibration standard for HPLC methods aimed at quantifying carbohydrate-based drugs in biological samples. The calibration curves demonstrated high linearity and reproducibility.

Mechanism of Action

The mechanism of action of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzylidene groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and molecular recognition processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Protecting Groups Substituents Key Applications
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-β-D-glucopyranose 4,6-p-methoxybenzylidene 1,2,3-O-acetyl Glycosylation, enzyme studies, glycoconjugate synthesis
Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives (e.g., compounds 7 , 8 , 13 in ) 4,6-benzylidene Variable acyl groups (lauroyl, myristoyl, palmitoyl) Antibacterial agents (e.g., broad-spectrum activity against S. aureus and E. coli)
Ethyl 4,6-O-benzylidene-1-thio-β-L-glucopyranoside () 4,6-benzylidene 1-thioethyl group Supramolecular assembly, chirality studies
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside () 4,6-benzylidene, 3-O-benzyl 4-methoxyphenyl aglycone Glycan array development, glycosidase activity assays
Key Observations :

Protecting Group Influence :

  • The p-methoxybenzylidene group in the target compound offers enhanced electron-donating properties compared to unsubstituted benzylidene analogs, improving acetal stability and directing regioselective ring-opening (e.g., LiAlH4-mediated cleavage at C-6 ).
  • Benzylidene derivatives without methoxy substituents (e.g., ) require milder deprotection conditions (e.g., 80% acetic acid at 80°C) .

Biological Activity :

  • Methyl 4,6-O-benzylidene derivatives with long-chain acyl groups (e.g., myristoyl, palmitoyl) exhibit significant antibacterial activity (MIC: 4–16 µg/mL against Gram-positive bacteria) .
  • The target compound’s acetyl groups may reduce bioavailability compared to acylated analogs but enhance solubility in organic solvents for synthetic applications.

Synthetic Utility :

  • The target compound’s tri-O-acetyl configuration allows selective deprotection at C-4 and C-6 for further functionalization, whereas fully benzylated analogs (e.g., ) require harsher conditions for modification .

Reactivity and Regioselectivity

Table 2: Reaction Pathways and Regioselectivity
Reaction Type Target Compound Analog (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)
Acetal Deprotection Requires AlCl3 or LiAlH4 for regioselective C-6 opening Deprotected with aqueous acetic acid (80°C)
Glycosylation Activated at C-1 (acetyl group) for β-linkage formation Requires thioglycoside or trichloroacetimidate activation
Acylation Pre-acetylated at 1,2,3; further acylation limited to free hydroxyls Free hydroxyls at 2,3 allow direct acylation

Physicochemical Properties

  • Molecular Weight & Solubility: The target compound (MW: ~580 g/mol) has higher hydrophobicity than non-acetylated analogs (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside, MW: ~350 g/mol) due to acetyl and p-methoxy groups . Crystallinity is influenced by stereochemistry; derivatives with five stereocenters (e.g., ) exhibit distinct melting points compared to less substituted analogs .

Biological Activity

4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex glycoside with significant biological activities. Its unique structural features, including two methoxybenzylidene groups and three acetyl groups attached to the glucopyranose ring, enhance its stability and reactivity in biological systems. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

  • Molecular Formula : C20H24O10
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 316790-34-8

Antitumor Activity

Research indicates that derivatives of glucopyranose, such as 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose, may exhibit antitumor properties. A related compound, 4,6-O-benzylidene-D-glucopyranose (BG), demonstrated efficacy in treating various cancers. In a clinical study involving 24 patients with different types of cancer (including lung and gastric cancers), BG showed a response rate of approximately 41.7%, with two complete responses observed . This suggests that similar compounds may possess notable antitumor activity.

Glycosylation Reactions

The compound has been studied for its role in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids. It acts as a substrate for specific glycosyltransferases, facilitating the transfer of sugar moieties to various acceptors. This property is essential for understanding its biochemical pathways and potential therapeutic applications.

Study on Antitumor Effects

A study involving BG reported that it was administered intravenously at a dose of 1.2 g in saline twice daily. Out of 24 patients treated, significant tumor necrosis was observed in some cases without damage to surrounding tissues . This highlights the potential for compounds like 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose to be developed as anticancer agents.

Enzymatic Interaction Studies

Interaction studies have shown that this compound can effectively participate in enzymatic reactions involving glycosyltransferases. This interaction is critical for developing new therapeutic strategies targeting glycan biosynthesis in various diseases.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranoseContains imino group; tetra-acetylatedDifferent functional group (imino)
1,2,3-Tri-O-galloyl-beta-D-glucoseGalloyl groups instead of methoxybenzaldehydeExhibits strong antioxidant properties
Phenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-beta-D-glucopyranosideSimilar methoxybenzaldehyde moietyLacks acetylation at positions 1-3

Q & A

Q. Methodological Insight :

  • Synthesis Protocol :
    • Start with methyl α-D-glucopyranoside.
    • Protect 4,6-OH with p-methoxybenzaldehyde dimethyl acetal under acid catalysis (e.g., TsOH) to form the benzylidene ring .
    • Acetylate 1,2,3-OH using acetic anhydride/pyridine at 0–25°C .
    • Purify via silica gel chromatography (eluent: hexane/EtOAc 3:1).
  • Key Data :
    • Yield: ~70–80% for benzylidene formation .
    • Stability: Benzylidene groups resist hydrolysis in pH 4–9 buffers, critical for multi-step syntheses .

Advanced: How does the stereoelectronic environment of the 4,6-O-benzylidene group influence glycosylation regioselectivity and anomeric reactivity?

The 4,6-O-benzylidene group imposes a rigid chair conformation on the glucopyranose ring, directing nucleophilic attack to the β-face due to the trans-decalin effect. This steric bias promotes β-glycosidic bond formation when using thioglycoside or trichloroacetimidate donors . However, the electron-donating p-methoxy group on the benzylidene ring modulates the anomeric effect, reducing the reactivity of the glycosyl donor compared to non-methoxy analogs.

Q. Contradiction Analysis :

  • Reported Discrepancies :
    • Some studies report <50% β-selectivity with this donor in mannosylation reactions, contrasting with >90% β-selectivity in glucosylations .
    • Resolution: The acceptor’s nucleophilicity and solvent polarity (e.g., CH₂Cl₂ vs. Et₂O) significantly impact stereoselectivity. Polar solvents stabilize oxocarbenium ion intermediates, favoring β-products .

Q. Optimization Strategy :

  • Use NIS/TfOH as a promoter system in Et₂O to enhance β-selectivity (>85%) .
  • Pre-activate the donor at –40°C to minimize side reactions .

Basic: What spectroscopic techniques confirm the regiochemistry and purity of this compound?

  • ¹H NMR :
    • Benzylidene protons appear as a singlet at δ 5.50–5.60 ppm (2H, CH).
    • Acetyl groups show three singlets at δ 2.00–2.15 ppm (3×COCH₃) .
  • ¹³C NMR :
    • Benzylidene quaternary carbon at δ 102–105 ppm.
    • Acetyl carbonyls at δ 169–171 ppm .
  • HRMS : Confirm molecular ion [M+Na]⁺ at m/z 589.1942 (calculated for C₂₉H₃₄O₁₁Na) .

Q. Validation Protocol :

  • Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian) to resolve ambiguities in overlapping signals .

Advanced: How can computational modeling predict the compound’s reactivity in glycosylations?

Quantum mechanical (QM) methods (e.g., DFT at the B3LYP/6-31G* level) model the transition states of glycosylation reactions. For example:

  • Reaction Path Search :
    • Calculate the energy barrier for oxocarbenium ion formation.
    • Map steric interactions between the benzylidene group and the acceptor’s nucleophile .
  • Key Insight :
    • The benzylidene group increases the activation energy for α-attack by ~3 kcal/mol compared to β-attack, rationalizing observed β-selectivity .

Q. Experimental-Computational Feedback :

  • Use QM-derived descriptors (e.g., Fukui indices) to prioritize acceptor candidates with high nucleophilicity at the target hydroxyl .

Basic: What are the applications of this compound in oligosaccharide synthesis?

  • Glycosyl Donor : Used to construct β-(1→3)- or β-(1→4)-linked glucans via iterative glycosylations .
  • Glycoconjugate Synthesis : The acetyl groups are selectively removed to expose hydroxyls for conjugation with proteins/lipids (e.g., vaccine adjuvants) .

Q. Case Study :

  • Synthesis of hyaluronic acid fragments:
    • Deprotect 1,2,3-O-acetyl groups with NaOMe/MeOH.
    • Glycosylate with a glucuronic acid donor at O-3.
    • Achieve 75% yield for the disaccharide intermediate .

Advanced: How do competing reaction pathways (e.g., acyl migration) affect the stability of this compound during storage?

Acetyl groups at 1,2,3-OH are susceptible to intramolecular migration under acidic/humid conditions, forming undesired regioisomers.

Q. Mitigation Strategies :

  • Storage : Keep at –20°C in anhydrous DCM with molecular sieves.
  • Kinetic Analysis :
    • At 25°C, acyl migration occurs at 0.5% per day in moist THF.
    • Add 2,6-lutidine (1% v/v) to suppress acid-catalyzed migration .

Basic: What chromatographic methods resolve diastereomeric byproducts from the synthesis?

  • HPLC : Use a C18 column (MeCN/H₂O 65:35) to separate α/β anomers (retention time difference: 2.1 vs. 2.7 min) .
  • TLC : Rf = 0.45 (hexane/EtOAc 1:1), visualized with H₂SO₄ charring .

Advanced: What contradictions exist in the antimicrobial activity data of derivatives from this compound?

Derivatives like methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside show inconsistent MIC values against S. aureus (reported range: 8–128 µg/mL) .

Q. Root Cause Analysis :

  • Variability in assay conditions (e.g., broth media composition, incubation time).
  • Impurity profiles (e.g., residual Pd from catalytic deprotections).

Q. Standardization Protocol :

  • Use CLSI guidelines with Mueller-Hinton II broth and 18–24 hr incubation .

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